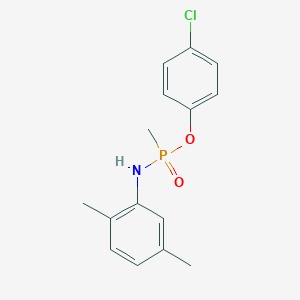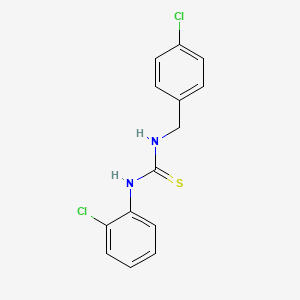![molecular formula C13H17Cl2N3OS B5723608 N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5723608.png)
N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, also known as DMTU, is a chemical compound that has been extensively studied for its antioxidant properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 302.23 g/mol. DMTU has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various scientific research applications.
作用機序
N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea exerts its antioxidant effects by scavenging free radicals and reactive oxygen species (ROS) in the body. It has been shown to protect against oxidative damage to DNA, lipids, and proteins, which can lead to various diseases and conditions. N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea also has anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to have a wide range of biochemical and physiological effects, including reducing oxidative stress, protecting against DNA damage, and inhibiting inflammation. It has also been shown to have neuroprotective effects, protecting against neuronal damage and cell death. N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has potential applications in the treatment of various diseases and conditions, including neurodegenerative diseases, cancer, and cardiovascular disease.
実験室実験の利点と制限
N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has several advantages for use in lab experiments, including its high solubility in water and its ability to scavenge free radicals and ROS. However, its use is limited by its potential toxicity at high doses and its potential to interfere with other biochemical processes in the body.
将来の方向性
There are several future directions for research on N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, including further studies on its potential applications in cancer research and neurodegenerative diseases. Additionally, research is needed to determine the optimal dosage and administration methods for N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, as well as its potential side effects and interactions with other drugs. Further studies are also needed to determine the long-term effects of N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea use and its potential for use as a therapeutic agent in humans.
合成法
N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea can be synthesized through a multistep process that involves the reaction of 2,4-dichlorophenyl isocyanate with morpholine in the presence of a catalyst, followed by the addition of thiourea. The resulting product is then purified through recrystallization to obtain pure N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea.
科学的研究の応用
N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been extensively studied for its antioxidant properties and has been shown to have a wide range of potential applications in scientific research. It has been used in studies on oxidative stress, inflammation, and neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has also been shown to have potential applications in cancer research, as it has been shown to inhibit the growth and proliferation of cancer cells.
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3OS/c14-10-1-2-12(11(15)9-10)17-13(20)16-3-4-18-5-7-19-8-6-18/h1-2,9H,3-8H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFKRTWTZWZHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1H-benzimidazol-2-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5723525.png)
![2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B5723538.png)


![N-(3-fluorophenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5723557.png)
![2-[4-(isopropylamino)-2-quinazolinyl]phenol](/img/structure/B5723563.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5723571.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5723582.png)

![N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B5723588.png)

![1-[(2-isopropylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5723597.png)
![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5723598.png)